molecular formula C22H12F3N3 B2891047 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-45-2

6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2891047
CAS RN: 901021-45-2
M. Wt: 375.354
InChI Key: AIXKVZORJHTYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazoloquinoline-based compound with potential biological activities. It has been associated with potent anti-proliferative activities and favorable pharmacokinetic properties .


Synthesis Analysis

The synthesis of this compound involves a series of CH2-/CF2-linked triazolotriazines . The process was designed to eliminate the OCH2-related metabolic deficiency of previously reported triazolotriazine .


Molecular Structure Analysis

The molecular formula of this compound is C23H14F3N3 . Its average mass is 389.373 Da and its mono-isotopic mass is 389.113983 Da .


Chemical Reactions Analysis

The compound has been assessed for its c-Met activities, leading to a highly potent compound with IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in the EBC-1 cancer cell line .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.38. More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antibacterial Activity

Fluorinated quinolines, including the compound , often exhibit strong antibacterial activity . They can inhibit bacterial DNA-gyrase, which is essential for bacteria reproduction . This makes them effective in treating various bacterial infections.

Antineoplastic Activity

Some synthetic quinolines have shown to exhibit antineoplastic (anti-cancer) activities . They could potentially be used in the development of new cancer treatments.

Antiviral Activity

Fluorinated quinolines may also have antiviral properties . They could potentially be used in the development of antiviral drugs.

Enzyme Inhibition

Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes . This property could be exploited in numerous ways in medical and biological research.

Agriculture

Some fluorinated quinolines have found application in agriculture . They could potentially be used as pesticides or in other agricultural applications.

Components for Liquid Crystals

Fluorinated quinolines can also be used as components for liquid crystals . This could potentially have applications in display technology.

Future Directions

The compound has shown significant progress in both preclinical and clinical antitumor campaigns . Based on its potent anti-proliferative activities and favorable pharmacokinetic properties, it has been selected as a drug candidate for further preclinical investigation .

properties

IUPAC Name

6,8-difluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKVZORJHTYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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